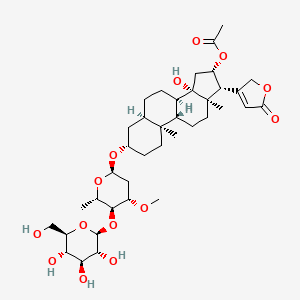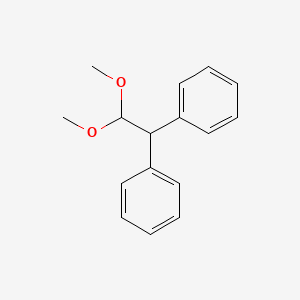
3,5-Dichloro-2-biphenylol potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-2-biphenylol potassium salt: is a chemical compound with the molecular formula C12H7Cl2KO . It is also known by its IUPAC name, [1,1’-Biphenyl]-2-ol, 3,5-dichloro-, potassium salt . This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a biphenyl structure, with potassium as the counterion. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-biphenylol potassium salt typically involves the chlorination of 2-biphenylol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 5 positions. The chlorinated product is then treated with potassium hydroxide to form the potassium salt .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves large-scale chlorination followed by neutralization with potassium hydroxide. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dichloro-2-biphenylol potassium salt undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to form quinones, while reduction reactions can modify the biphenyl structure.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products Formed:
Substitution Products: Various substituted biphenyl derivatives.
Oxidation Products: Biphenyl quinones.
Reduction Products: Reduced biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Dichloro-2-biphenylol potassium salt is used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of chlorinated biphenyls on cellular processes. It is also investigated for its potential therapeutic applications due to its structural similarity to biologically active compounds .
Industry: In industrial applications, this compound is used in the production of polymers, dyes, and other specialty chemicals. Its unique chemical properties make it valuable in the development of new materials .
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-2-biphenylol potassium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of chlorine atoms enhances its binding affinity and specificity. The hydroxyl group can participate in hydrogen bonding, further influencing its interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
3,5-Dichloro-2-biphenylol: The parent compound without the potassium salt.
4,6-Dichloro-2-phenylphenol potassium salt: A structurally similar compound with different chlorine substitution.
Comparison: 3,5-Dichloro-2-biphenylol potassium salt is unique due to its specific substitution pattern and the presence of the potassium counterion. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications. Compared to its analogs, it offers enhanced reactivity and stability under certain conditions .
Eigenschaften
CAS-Nummer |
53404-30-1 |
|---|---|
Molekularformel |
C12H7Cl2KO |
Molekulargewicht |
277.18 g/mol |
IUPAC-Name |
potassium;2,4-dichloro-6-phenylphenolate |
InChI |
InChI=1S/C12H8Cl2O.K/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8;/h1-7,15H;/q;+1/p-1 |
InChI-Schlüssel |
DHGBHSSPKJMLHQ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)Cl)Cl)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















